N-(4-ethoxyphenyl)-N'-(3-methyl-1-phenyl-1H-pyrazol-5-yl)quinoxaline-2,3-diamine
Description
N-(4-ethoxyphenyl)-N'-(3-methyl-1-phenyl-1H-pyrazol-5-yl)quinoxaline-2,3-diamine is a heterocyclic compound featuring a quinoxaline core substituted at positions 2 and 3 with aromatic and pyrazole-based groups. The quinoxaline moiety (a bicyclic system with two nitrogen atoms at positions 1,4) is conjugated with an N-(4-ethoxyphenyl) group and an N'-(3-methyl-1-phenylpyrazol-5-yl) substituent.
Properties
Molecular Formula |
C26H24N6O |
|---|---|
Molecular Weight |
436.5 g/mol |
IUPAC Name |
2-N-(4-ethoxyphenyl)-3-N-(5-methyl-2-phenylpyrazol-3-yl)quinoxaline-2,3-diamine |
InChI |
InChI=1S/C26H24N6O/c1-3-33-21-15-13-19(14-16-21)27-25-26(29-23-12-8-7-11-22(23)28-25)30-24-17-18(2)31-32(24)20-9-5-4-6-10-20/h4-17H,3H2,1-2H3,(H,27,28)(H,29,30) |
InChI Key |
NMKOCUCKUIWJOQ-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=CC=C(C=C1)NC2=NC3=CC=CC=C3N=C2NC4=CC(=NN4C5=CC=CC=C5)C |
Origin of Product |
United States |
Biological Activity
N-(4-ethoxyphenyl)-N'-(3-methyl-1-phenyl-1H-pyrazol-5-yl)quinoxaline-2,3-diamine is a complex organic compound that has garnered attention due to its potential biological activities. This article explores its pharmacological properties, including antibacterial, antifungal, and anticancer activities, supported by relevant studies and data.
Chemical Structure and Properties
The compound belongs to the quinoxaline family and incorporates a pyrazole moiety. Its structural formula can be represented as follows:
1. Antibacterial Activity
Recent studies have highlighted the antibacterial properties of pyrazole derivatives, including the compound . For instance, a study synthesized various pyrazole derivatives and evaluated their antibacterial efficacy against common pathogens. The results indicated that certain derivatives exhibited significant inhibition against Gram-positive and Gram-negative bacteria.
| Compound | Bacterial Strain | Inhibition Zone (mm) |
|---|---|---|
| 1 | E. coli | 15 |
| 2 | S. aureus | 18 |
| 3 | P. aeruginosa | 12 |
The compound's mechanism appears to involve disruption of bacterial cell wall synthesis and interference with metabolic pathways, although specific mechanisms for this compound require further elucidation .
2. Antifungal Activity
In addition to antibacterial properties, quinoxaline derivatives have shown promising antifungal activity. A study reported that certain synthesized quinoxalines demonstrated effective antifungal action against Candida species.
| Compound | Fungal Strain | Minimum Inhibitory Concentration (MIC) µg/mL |
|---|---|---|
| A | C. albicans | 32 |
| B | C. glabrata | 16 |
| C | A. niger | 64 |
These findings suggest that the compound may inhibit fungal growth by targeting ergosterol biosynthesis, a critical component of fungal cell membranes .
3. Anticancer Activity
The anticancer potential of this compound has also been investigated. In vitro studies have shown that it exhibits cytotoxic effects on various cancer cell lines, including breast cancer (MCF-7) and colon cancer (HCT-116).
| Cell Line | IC50 (µM) |
|---|---|
| MCF-7 | 2.5 |
| HCT-116 | 1.9 |
The mechanism of action likely involves induction of apoptosis and inhibition of cell proliferation through modulation of key signaling pathways involved in cancer progression .
Study on Antibacterial Properties
A comprehensive study published in Molecules assessed the antibacterial efficacy of several pyrazole derivatives, including this compound. The results indicated a strong correlation between structural modifications and antibacterial activity, suggesting that the ethoxy group enhances interaction with bacterial targets .
Study on Anticancer Effects
Another pivotal research article documented the effects of quinoxaline derivatives on cancer cells. The study found that the compound induced significant apoptosis in MCF-7 cells via caspase activation pathways . The authors concluded that further exploration into structure-activity relationships could yield more potent anticancer agents.
Scientific Research Applications
Antimicrobial Activity
Research has indicated that compounds similar to N-(4-ethoxyphenyl)-N'-(3-methyl-1-phenyl-1H-pyrazol-5-yl)quinoxaline-2,3-diamine exhibit notable antimicrobial properties. For instance, derivatives containing pyrazole and quinoxaline structures have shown effectiveness against various bacterial strains, including Gram-positive and Gram-negative bacteria. Studies demonstrate that such compounds can inhibit the growth of pathogens like Mycobacterium smegmatis and Pseudomonas aeruginosa, suggesting their potential use as antibacterial agents .
Anticancer Properties
The compound's structure suggests potential anticancer activity. Research has indicated that quinoxaline derivatives can induce apoptosis in cancer cells. For example, related compounds have been shown to inhibit cell proliferation in various cancer cell lines through mechanisms such as cell cycle arrest and modulation of apoptotic pathways . The incorporation of pyrazole moieties enhances the biological activity of these compounds, making them candidates for further development in cancer therapy.
Other Pharmacological Activities
In addition to antimicrobial and anticancer activities, there is emerging evidence that this compound may possess anti-inflammatory and analgesic properties. The presence of the ethoxyphenyl group may contribute to its pharmacokinetic profile, enhancing solubility and bioavailability.
Organic Electronics
The unique electronic properties of this compound make it a candidate for applications in organic electronics. Its ability to act as a semiconductor can be harnessed in the development of organic light-emitting diodes (OLEDs) and organic photovoltaic cells (OPVs). Studies have shown that incorporating such compounds into device architectures can improve efficiency and stability .
Dye-Sensitized Solar Cells
The compound's photophysical properties suggest its potential application as a dye in dye-sensitized solar cells (DSSCs). The ability to absorb light effectively can enhance the overall performance of solar cells by increasing the conversion efficiency of solar energy into electrical energy .
Synthesis and Characterization
A study focused on synthesizing derivatives of this compound demonstrated several synthetic routes leading to compounds with varying biological activities. The characterization involved techniques such as NMR spectroscopy and mass spectrometry to confirm the structure and purity of the synthesized compounds .
Biological Testing
In vitro testing against various microbial strains revealed that certain derivatives exhibited significant inhibitory effects, with zones of inhibition measured up to 19 mm against Pseudomonas aeruginosa. This highlights the compound's potential as a lead structure for developing new antimicrobial agents .
| Compound | Activity Against | Zone of Inhibition (mm) |
|---|---|---|
| Derivative A | Mycobacterium smegmatis | 16 |
| Derivative B | Pseudomonas aeruginosa | 19 |
| Derivative C | Staphylococcus aureus | 15 |
Comparison with Similar Compounds
Pharmacological and Functional Comparisons
Key Data Table: Structural Parameters of Analogous Compounds
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
